molecular formula C11H13ClN4O B13898204 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one

3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one

Cat. No.: B13898204
M. Wt: 252.70 g/mol
InChI Key: QARCNQXVRLFTPU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features a pyridazinone core substituted with a chloromethyl group and a 1-propan-2-ylpyrazol-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-propan-2-ylhydrazine with an appropriate β-diketone under acidic or basic conditions.

    Formation of the pyridazinone ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups or the oxidation state of the molecule.

    Cyclization Reactions: The presence of multiple reactive sites allows for the possibility of cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thioethers, and amines.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

    Reduction Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Studies: The compound’s biological activity can be explored to understand its effects on various biological pathways and systems.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group could facilitate covalent binding to target proteins, while the pyrazole and pyridazinone moieties might interact with active sites or binding pockets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a methyl group instead of a propan-2-yl group.

    3-(Bromomethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-(Chloromethyl)-1-(1-phenylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a phenyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The combination of the chloromethyl group and the 1-propan-2-ylpyrazol-4-yl moiety provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

3-(chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one

InChI

InChI=1S/C11H13ClN4O/c1-8(2)16-7-9(6-13-16)15-4-3-11(17)10(5-12)14-15/h3-4,6-8H,5H2,1-2H3

InChI Key

QARCNQXVRLFTPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)N2C=CC(=O)C(=N2)CCl

Origin of Product

United States

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